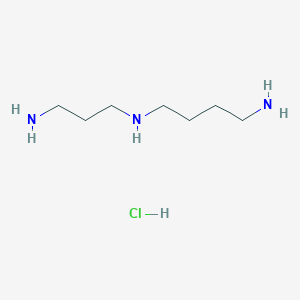

Spermidine hydrochloride

Vue d'ensemble

Description

Spermidine hydrochloride is a polyamine compound derived from spermidine, which is formed from putrescine. It is found in almost all tissues in association with nucleic acids and is thought to help stabilize some membranes and nucleic acid structures. This compound is a precursor of spermine and plays a crucial role in cellular metabolism and growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Spermidine can be synthesized using various methods. One efficient method involves the biosynthesis from L-homoserine and putrescine using an engineered Escherichia coli with an NADPH self-sufficient system. This method involves co-expressing homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase .

Another method involves solid-phase synthetic strategies. Spermidine is synthesized over polystyrene support and then cleaved from the matrix photolytically. The synthesis involves the use of crosslinked polystyrene matrix with DVB as the crosslinking agent .

Industrial Production Methods

Industrial production of spermidine hydrochloride typically involves large-scale fermentation processes using genetically engineered microorganisms. These processes are optimized for high yield and purity, ensuring the efficient production of this compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Spermidine hydrochloride undergoes various chemical reactions, including:

Oxidation: Spermidine can be oxidized to form spermidine derivatives.

Reduction: Reduction reactions can modify the polyamine structure.

Substitution: Substitution reactions can introduce different functional groups into the spermidine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various spermidine derivatives, which can have different biological activities and applications.

Applications De Recherche Scientifique

Spermidine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in cellular metabolism, growth, and stabilization of nucleic acids.

Industry: Used in the production of pharmaceuticals, food additives, and other bioactive compounds.

Mécanisme D'action

Spermidine hydrochloride exerts its effects through several mechanisms:

Autophagy Induction: Promotes autophagy, a process that helps in the degradation and recycling of cellular components.

Regulation of Ion Channels: Influences the activity of ion channels, maintaining membrane potential and intracellular pH.

Anti-inflammatory and Antioxidant Effects: Reduces inflammation and oxidative stress, protecting cellular DNA from damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

Spermine: Another polyamine derived from spermidine, involved in cellular metabolism and growth.

Putrescine: A precursor to spermidine, involved in the synthesis of polyamines.

Thermospermine: A structural isomer of spermine, involved in plant growth and stress responses.

Uniqueness of Spermidine Hydrochloride

This compound is unique due to its ability to stabilize nucleic acids and membranes, promote autophagy, and regulate various biological processes. Its potential therapeutic applications in anti-aging, cardiovascular health, and cognitive function further highlight its significance in scientific research .

Propriétés

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.ClH/c8-4-1-2-6-10-7-3-5-9;/h10H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRROLJSGZKCWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585271 | |

| Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

334-50-9, 133448-26-7 | |

| Record name | Spermidine trihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

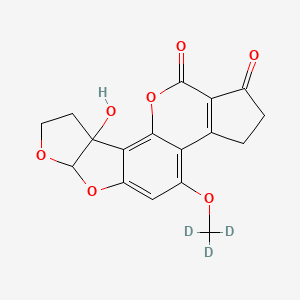

![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)